molecular formula C15H23N3O B12946746 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide CAS No. 116368-57-1

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Cat. No.: B12946746
CAS No.: 116368-57-1
M. Wt: 261.36 g/mol
InChI Key: QOAJEVPXNLHJFT-UHFFFAOYSA-N
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Description

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide is a synthetic organic compound characterized by the presence of an imidazolidine ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide typically involves the reaction of N-methylbenzamide with 1,3-diethylimidazolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or imidazolidine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The imidazolidine ring and benzamide moiety play crucial roles in its binding affinity and specificity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 4-(1,3-Dimethylimidazolidin-2-yl)pyridine
  • 4-(1,3-Dimethylimidazolidin-2-yl)phenol
  • 4-(1,3-Di-m-tolyl-imidazolidin-2-yl)-phenyl-dimethyl-amine

Comparison: Compared to similar compounds, 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide exhibits unique properties due to the presence of the diethylimidazolidine ring and N-methylbenzamide structure. These structural features contribute to its distinct chemical reactivity, biological activity, and potential applications. The compound’s unique combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

116368-57-1

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

4-(1,3-diethylimidazolidin-2-yl)-N-methylbenzamide

InChI

InChI=1S/C15H23N3O/c1-4-17-10-11-18(5-2)15(17)13-8-6-12(7-9-13)14(19)16-3/h6-9,15H,4-5,10-11H2,1-3H3,(H,16,19)

InChI Key

QOAJEVPXNLHJFT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C1C2=CC=C(C=C2)C(=O)NC)CC

Origin of Product

United States

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